2-Methylbutyl nitrite
Description
2-Methylbutyl nitrite (IUPAC name: this compound) is an organic nitrite ester. Nitrite esters generally serve as vasodilators, industrial intermediates, or reagents in organic synthesis. However, this compound’s exact uses and safety profile require further empirical validation .
Properties
CAS No. |
1653-56-1 |
|---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
2-methylbutyl nitrite |
InChI |
InChI=1S/C5H11NO2/c1-3-5(2)4-8-6-7/h5H,3-4H2,1-2H3 |
InChI Key |
SPPJRKXICASMOA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CON=O |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
- 2-Methylbutanol : The alcohol precursor.
- Nitrous Acid (HNO₂) : Typically generated in situ by reacting sodium nitrite ($$NaNO2$$) with a mineral acid such as sulfuric acid ($$H2SO_4$$).
-
- A chilled aqueous solution of sodium nitrite is prepared.
- Separately, a mixture of 2-methylbutanol and sulfuric acid is prepared under cooling due to the exothermic nature of the reaction.
-
- The sodium nitrite solution is placed in an ice bath.
- The alcohol-acid mixture is added dropwise to the sodium nitrite solution while maintaining the temperature between $$0^\circ C$$ and $$5^\circ C$$.
- The reaction mixture is stirred until gas evolution (indicative of nitrous acid formation) ceases.
-
- Two layers form: an organic layer containing this compound and an aqueous layer.
- The organic layer is separated, washed with water or a mild base (e.g., potassium carbonate solution), and dried over anhydrous salts like magnesium sulfate or potassium carbonate.
-
- Maintaining low temperatures minimizes by-products and maximizes yield.
- Excess alcohol can be used to drive the reaction forward.
Key Reaction:
$$
C5H{11}OH + HNO2 \rightarrow C5H{11}ONO + H2O
$$
Point-of-Use Generation Using Acidic Cationic Exchange Resin
This method involves using an acidic cationic exchange resin to facilitate the esterification of 2-methylbutanol with nitrite salts in an aqueous medium.
Procedure:
-
- A reactor is equipped with stirring and temperature control.
- The acidic resin, deionized water, and 2-methylbutanol are added to the reactor.
- A sodium nitrite solution is prepared separately and added to the reactor under cooling conditions ($$-1^\circ C$$ to $$1^\circ C$$).
-
- The mixture is stirred under a nitrogen atmosphere to prevent oxidation.
- After completion, the organic phase containing this compound is separated from the resin and aqueous layers.
-
- The organic product is washed with brine (saturated sodium chloride solution) and dried over anhydrous potassium carbonate.
- Final purification may involve distillation under reduced pressure.
Advantages:
- This method allows for point-of-use preparation, reducing storage risks associated with volatile nitrites.
- The acidic resin can be reused after conditioning.
Alternative Methods: In Situ Nitrous Acid Formation
In this approach, nitrous acid is generated in situ by combining sodium nitrite with a mineral acid directly in the reaction mixture containing 2-methylbutanol.
Procedure:
- Sodium nitrite and sulfuric acid are combined at low temperatures ($$-5^\circ C$$ to $$5^\circ C$$).
- The alcohol (2-methylbutanol) is slowly introduced into the cooled mixture.
- Vigorous stirring ensures uniform mixing and prevents localized heating.
Considerations:
- Temperature control is critical to minimize impurities.
- A seeding protocol using inorganic salts like sodium sulfate can help manage exothermic precipitation during large-scale reactions.
Data Table: Summary of Preparation Methods
| Method | Reactants | Catalyst/Conditions | Key Advantages |
|---|---|---|---|
| Esterification | 2-Methylbutanol, Nitrous Acid | Sulfuric Acid, $$0^\circ C$$-$$5^\circ C$$ | Simple procedure; high yield |
| Point-of-Use Generation | 2-Methylbutanol, Sodium Nitrite | Acidic Cation Exchange Resin | On-demand synthesis; reusable resin |
| In Situ Nitrous Acid Formation | Sodium Nitrite, Sulfuric Acid | Low Temperature ($$-5^\circ C$$-$$5^\circ C$$) | Scalable; minimizes storage risks |
Chemical Reactions Analysis
2-Methylbutyl nitrite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can participate in substitution reactions where the nitrite group is replaced by other functional groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Chemistry Studies
2-Methylbutyl nitrite serves as a model compound in studies investigating the thermal decomposition of alkyl nitrites. Research has demonstrated that the scission of the O-NO bond is a primary pathway for its dissociation, which is critical for understanding reaction mechanisms under high-temperature conditions .
Table 1: Thermal Decomposition Characteristics of Alkyl Nitrites
| Compound | Primary Decomposition Pathway | Temperature Range (K) |
|---|---|---|
| This compound | O-NO bond scission | 700 - 1000 |
| Iso-pentyl Nitrite | O-NO bond scission | 700 - 1000 |
Pharmacological Applications
Historically, alkyl nitrites, including this compound, have been used in medicine for their vasodilating properties. They are commonly employed as inhalants to relieve angina pectoris and have been investigated as potential treatments for cyanide poisoning due to their ability to induce methemoglobinemia .
Case Study: Use in Cyanide Poisoning
A study highlighted the effectiveness of isoamyl nitrite formulations in treating cyanide poisoning, suggesting that similar formulations containing this compound could offer therapeutic benefits. The formulation's stability was enhanced when mixed with epoxidized vegetable oils, indicating a pathway for safer medical applications .
Environmental Science
The environmental fate of this compound has been studied concerning its degradation products and potential ecological impacts. Research indicates that while it is relatively stable in the environment, its breakdown can lead to various byproducts that may affect soil and water quality .
Table 2: Environmental Impact Assessment
| Parameter | Value/Observation |
|---|---|
| Persistence in Soil | Moderate |
| Water Solubility | Low |
| Toxicity to Aquatic Life | Moderate toxicity observed |
Analytical Methods
Quantitative analysis methods such as quantitative Nuclear Magnetic Resonance (qNMR) have been developed to accurately determine the concentration of this compound in mixtures. This technique allows for precise quantification without extensive sample preparation, making it ideal for quality control in pharmaceutical formulations .
Mechanism of Action
The primary mechanism of action of 2-Methylbutyl nitrite involves the release of nitric oxide (NO), which is a potent vasodilator. Nitric oxide activates guanylyl cyclase in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of smooth muscle cells and subsequent vasodilation . The compound’s effects are primarily mediated through this NO-cGMP pathway.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 2-methylbutyl nitrite with structurally related nitrites and esters:
Key Differences and Research Findings
Reactivity and Stability :
- Isobutyl nitrite (2-methylpropyl nitrite) is documented as highly flammable and reactive due to its low molecular weight and nitrite group, which readily releases nitric oxide . In contrast, this compound’s longer alkyl chain may confer slightly higher stability but lower volatility.
- 2-Methylbutyric acid, a carboxylic acid analog, exhibits entirely different reactivity (e.g., acid-catalyzed esterification) and lacks the vasodilatory effects associated with nitrites .
Toxicity and Handling :
- Isobutyl nitrite poses acute toxicity risks (e.g., methemoglobinemia) and requires strict ventilation controls . Similar precautions are inferred for this compound, though empirical data is lacking.
- 2-Methylbutyric acid, while less volatile, is corrosive and requires handling with PPE to avoid dermal exposure .
Synthetic Applications :
- Nitrite esters like isobutyl nitrite are used in diazotization and as alkylating agents. The branched structure of this compound may influence its efficacy in such reactions.
- Carboxylic acids (e.g., 2-methylbutyric acid) are employed in flavoring agents and polymer synthesis, highlighting divergent industrial roles compared to nitrites .
Q & A
Q. How can this compound be utilized in multi-phase reaction systems to study interfacial kinetics?
- Methodological Answer : Two-phase systems (e.g., aqueous/organic) require precise stirring rates and phase ratio optimization. Interfacial tension measurements (Du Noüy ring method) and stopped-flow spectroscopy capture transient intermediates. Computational fluid dynamics (COMSOL) models shear stress effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
